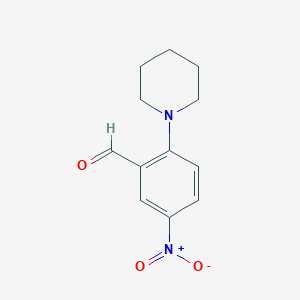

5-Nitro-2-(piperidin-1-yl)benzaldehyde

描述

Significance in Contemporary Organic Chemistry and Medicinal Sciences

5-Nitro-2-(piperidin-1-yl)benzaldehyde holds considerable significance in modern chemical research due to the unique combination of its functional groups. The piperidine (B6355638) ring is a highly prevalent heterocyclic scaffold found in a vast number of pharmaceuticals and biologically active compounds. Its presence can influence a molecule's lipophilicity, basicity, and ability to interact with biological targets. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the adjacent aldehyde. Furthermore, nitroaromatic compounds are well-established as important intermediates in organic synthesis, often serving as precursors to amino groups, which are fundamental in many bioactive molecules. tandfonline.com

The benzaldehyde (B42025) functional group is a cornerstone of organic synthesis, participating in a wide array of carbon-carbon bond-forming reactions. This reactivity allows for the elaboration of the this compound core into more complex molecular architectures. The strategic placement of the piperidine ring ortho to the aldehyde group can also introduce steric and electronic effects that may be exploited in various chemical transformations.

In the realm of medicinal science, the structural motifs present in this compound are associated with a broad spectrum of pharmacological activities. Piperidine derivatives are integral to numerous drug classes, and the study of new compounds containing this ring system is a continuous effort in the search for novel therapeutic agents. While the toxicity of some nitroaromatic compounds is a known factor, this class of molecules also includes effective therapeutic agents, and the nitro group can be a key pharmacophore or a synthetic handle for derivatization. tandfonline.com

Interdisciplinary Research Trajectories and Scope

The study of this compound extends across multiple scientific disciplines, underscoring its interdisciplinary importance. In organic synthesis, its potential as a precursor for the synthesis of novel heterocyclic compounds is a primary area of investigation. For instance, the aldehyde functionality can undergo condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds to generate a variety of substituted alkenes, which can then be further transformed.

Moreover, the presence of the ortho-amino-benzaldehyde substructure (after reduction of the nitro group) opens pathways to well-known cyclization reactions for the synthesis of quinolines and other fused heterocyclic systems. The Friedländer annulation, a classic method for quinoline (B57606) synthesis, utilizes an o-aminobenzaldehyde and a compound containing a reactive α-methylene group. This highlights the potential of this compound as a masked precursor for such valuable heterocyclic scaffolds.

From a medicinal chemistry perspective, the compound and its potential derivatives are candidates for biological screening to explore their therapeutic potential. The combination of the piperidine and nitrobenzaldehyde moieties could lead to the discovery of new compounds with interesting pharmacological profiles.

The physical properties of this compound have also been a subject of research. A key study focused on the single-crystal X-ray diffraction analysis of the compound, providing valuable insights into its three-dimensional structure. tandfonline.com This research revealed that the piperidine ring adopts a stable chair conformation. tandfonline.com Such structural information is crucial for understanding the molecule's reactivity and for computational studies, such as molecular docking, which can predict its interaction with biological targets and guide the design of new derivatives.

Detailed Research Findings

A significant contribution to the understanding of this compound comes from a detailed crystallographic study. tandfonline.com This research not only confirmed the molecular structure but also provided precise data on its solid-state conformation.

Synthesis and Structural Characterization

The synthesis of this compound has been reported, providing a clear method for its preparation. The molecular formula of the compound is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol . tandfonline.com

The crystal structure analysis revealed that the compound crystallizes in the triclinic space group P1. tandfonline.com In the solid state, the piperidine ring is not planar but adopts a chair conformation, which is a common low-energy arrangement for six-membered saturated rings. tandfonline.com The aryl substituent is found in an equatorial position relative to the piperidine ring. tandfonline.com This detailed structural information is invaluable for predictive modeling of the compound's chemical behavior and biological interactions.

Below are interactive data tables summarizing the key properties of this compound.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| Appearance | Solid |

Table 2: Crystallographic Data

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| Piperidine Ring Conformation | Chair |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-nitro-2-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-9-10-8-11(14(16)17)4-5-12(10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPONLEWKUHGAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371819 | |

| Record name | 5-Nitro-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30742-60-0 | |

| Record name | 5-Nitro-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes for 5-Nitro-2-(piperidin-1-yl)benzaldehyde

The construction of the this compound molecule can be approached through several strategic bond formations. The primary methods involve either forming the carbon-nitrogen bond of the piperidine (B6355638) substituent at the C2 position or introducing the nitro group onto a pre-existing 2-(piperidin-1-yl)benzaldehyde (B1299265) core.

Electrophilic Nitration of Precursor Benzhydryl Compounds

One plausible synthetic strategy is the electrophilic aromatic substitution, specifically nitration, of a 2-(piperidin-1-yl)benzaldehyde precursor. In this approach, the directing effects of the substituents on the benzene (B151609) ring are crucial for achieving the desired regioselectivity. The piperidine group, being an amine, is a strong activating group and an ortho-, para-director. Conversely, the benzaldehyde (B42025) group is a deactivating group and a meta-director. libretexts.org

Given that the piperidine substituent is at position 1 and the aldehyde at position 2, the para-position relative to the strongly activating piperidine group is position 5. Therefore, electrophilic nitration of 2-(piperidin-1-yl)benzaldehyde is expected to selectively introduce the nitro group at the C5 position, yielding the target compound. This reaction is typically carried out using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). askfilo.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. libretexts.org

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SₙAr) is a widely utilized and efficient method for synthesizing aryl amines and ethers. nih.govnih.gov This strategy is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group. nih.gov

The synthesis of this compound can be effectively achieved via an SₙAr reaction. This route typically involves the reaction of a 2-halo-5-nitrobenzaldehyde, such as 2-chloro-5-nitrobenzaldehyde (B167295) or 2-fluoro-5-nitrobenzaldehyde (B1301997), with piperidine. The nitro group at the para-position to the halogen leaving group strongly activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. nih.gov

A reported synthesis details a procedure where piperidine is reacted with a precursor in refluxing ethanol (B145695) in the presence of sodium bicarbonate, affording this compound in an 85.51% yield. nih.gov The reaction of piperidine with 2-methoxy-3-nitrothiophene (B1314167) in benzene has also been studied, highlighting the catalytic role of piperidine in such substitutions. rsc.org These reactions exemplify the general mechanism where the amine acts as a nucleophile, displacing the leaving group on the activated aromatic ring.

Exploration of Alternative Synthetic Pathways

While electrophilic nitration and nucleophilic aromatic substitution represent the most direct and established routes, other synthetic methodologies could potentially be explored. These might include multi-step sequences involving the construction of the benzaldehyde ring from acyclic precursors or functional group interconversions on a differently substituted benzene ring. Modern synthetic methods, such as metal-catalyzed cross-coupling reactions, could also be adapted to form the C-N bond between the benzene ring and the piperidine moiety, although this would likely require a more complex precursor. The development of piperidine synthesis itself has seen many advances, which could be incorporated into novel pathways. nih.gov

Advanced Synthetic Modifications and Derivatization Strategies

The presence of both an aldehyde and a nitro group on the this compound scaffold allows for a range of subsequent modifications, enabling the synthesis of a diverse library of derivatives.

Condensation Reactions for Schiff Base and Imine Derivative Synthesis

The aldehyde functional group is highly susceptible to condensation reactions with primary amines to form imines, commonly known as Schiff bases. rsisinternational.org This reaction is typically reversible and can be catalyzed by either acid or base. rsisinternational.orgresearchgate.net this compound serves as an excellent substrate for the synthesis of a wide variety of Schiff base derivatives by reacting it with different primary aromatic or aliphatic amines.

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the imine. Studies on various nitrobenzaldehydes have demonstrated their utility in forming Schiff bases with amines like nitroanilines, amides, and chiral diamines. researchgate.netijtsrd.comnih.gov For instance, p-nitrobenzaldehyde is often used in condensation reactions with various amines to create novel Schiff bases. ijtsrd.com The reaction conditions typically involve refluxing the aldehyde and amine in a solvent like ethanol, sometimes with a catalytic amount of acid (e.g., acetic acid) or base. researchgate.netijtsrd.com

| Amine Reactant | Product Type | Typical Conditions | Reference |

| m-Nitroaniline | Aromatic Imine | Ethanol, Acetic Acid, Reflux | researchgate.netijtsrd.com |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff Base Ligand | Absolute Ethanol, Reflux | nih.gov |

| p-Nitroaniline | Aromatic Imine | Ethanol, Stirring | rsisinternational.org |

| 3-Amino-1,2,4-triazole-5-thiol | Heterocyclic Schiff Base | Piperidine catalyst | jptcp.com |

Chemoselective Functional Group Transformations of Nitro and Aldehyde Moieties

The differential reactivity of the nitro and aldehyde groups allows for chemoselective transformations, where one group is modified while the other remains intact.

Transformations of the Nitro Group: The most common transformation of an aromatic nitro group is its reduction to a primary amine (aniline). This conversion is a cornerstone of synthetic chemistry. wikipedia.org A variety of reagents can achieve this reduction chemoselectively in the presence of an aldehyde. Catalytic hydrogenation using catalysts like palladium-on-carbon or Raney nickel is a common method. wikipedia.org Chemical reducing agents such as tin(II) chloride in acidic medium, or sodium hydrosulfite are also effective. wikipedia.org Metal-free systems, for instance using tetrahydroxydiboron, have been developed for the highly chemoselective reduction of aromatic nitro compounds, tolerating sensitive functional groups like aldehydes. organic-chemistry.org This transformation would convert this compound into 5-Amino-2-(piperidin-1-yl)benzaldehyde, a valuable intermediate for further synthesis.

Transformations of the Aldehyde Group: The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can convert aldehydes to carboxylic acids. rsc.org Care must be taken to choose a reagent that does not affect other parts of the molecule. Mild and chemoselective methods have been developed for this purpose. For example, potassium tert-butoxide has been reported as an oxygen source for the chemoselective oxidation of aromatic aldehydes. rsc.org This would yield 5-Nitro-2-(piperidin-1-yl)benzoic acid.

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent typically does not reduce aromatic nitro groups under standard conditions, thus providing a chemoselective route to (5-Nitro-2-(piperidin-1-yl)phenyl)methanol.

These selective transformations significantly expand the synthetic utility of this compound, allowing it to serve as a versatile building block in medicinal and materials chemistry.

Reductive Conversions to Amino Derivatives

The transformation of the nitro group into an amino group is a pivotal reaction, as it dramatically alters the electronic properties of the benzene ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This conversion is typically achieved through two primary methodologies: catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.com

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. numberanalytics.com This method is widely employed for the reduction of aromatic nitro compounds due to its efficiency and clean reaction profiles. masterorganicchemistry.comnumberanalytics.com Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. masterorganicchemistry.comnumberanalytics.com The reaction is typically carried out under pressure and may require elevated temperatures. numberanalytics.com

Chemical reduction offers an alternative pathway, utilizing easily oxidized metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, commonly hydrochloric acid (HCl). masterorganicchemistry.comcsbsju.edu This method involves the transfer of electrons from the metal to the nitro group. numberanalytics.com

| Method | Reagents & Catalysts | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | High pressure (up to 100 bar), elevated temperature (up to 200°C), solvents like ethanol or toluene. numberanalytics.com |

| Chemical Reduction | Metals (Fe, Sn, Zn) with Acid (HCl) | Reaction is carried out in the presence of aqueous acid. masterorganicchemistry.comcsbsju.edu |

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-nitro-2-(piperidin-1-yl)benzoic acid. uni.luontosight.ai This transformation is a fundamental process in organic synthesis, with numerous reagents available to effect the conversion. organic-chemistry.org

The choice of oxidant depends on the substrate's sensitivity to the reaction conditions. Strong oxidants like potassium permanganate (B83412) (KMnO₄) and those used in the Jones oxidation (CrO₃ in sulfuric acid) are effective but may not be suitable for molecules with other sensitive functional groups. Milder, more selective methods are often preferred. An efficient protocol for the oxidation of various aldehydes involves using hydrogen peroxide as the oxidant, which is considered a green reagent. mdpi.com For electron-rich aromatic aldehydes, an improved aqueous basic hydrogen peroxide system can be employed. researchgate.net Another approach uses Oxone (potassium peroxymonosulfate) as a mild and effective oxidant. organic-chemistry.org

| Oxidizing Agent/System | Description |

|---|---|

| Hydrogen Peroxide (H₂O₂) | A green and efficient oxidant, often used with a catalyst. Can be used in aqueous systems. mdpi.comresearchgate.net |

| Oxone (Potassium Peroxymonosulfate) | A mild and simple protocol for the oxidation of aldehydes to carboxylic acids. organic-chemistry.org |

| Sodium Perborate | An effective reagent for oxidizing aromatic aldehydes when used in acetic acid. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) | Used as an organocatalyst in aerobic oxidations, with oxygen as the sole oxidant. organic-chemistry.org |

The resulting product, 5-nitro-2-(piperidin-1-yl)benzoic acid, has been synthesized, though often via nucleophilic substitution on 2-chloro-5-nitrobenzoic acid rather than by oxidation of the aldehyde. chemicalbook.comprepchem.com

Multi-component Reactions Incorporating the Compound Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov As an aromatic aldehyde, this compound is a suitable substrate for several isocyanide-based MCRs, most notably the Passerini and Ugi reactions. organic-chemistry.orgbeilstein-journals.org

The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.org In this context, this compound would serve as the aldehyde component. The reaction is typically rapid when performed in aprotic solvents at high concentrations. organic-chemistry.org

The Ugi four-component reaction (U-4CR) is even more versatile, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. beilstein-journals.orgbeilstein-journals.org This reaction is generally favored in polar protic solvents such as methanol (B129727) or ethanol. beilstein-journals.org The broad tolerance for various substrates in the Ugi reaction makes it a highly valuable tool for generating diverse molecular libraries. beilstein-journals.orgbeilstein-journals.org The inclusion of this compound would introduce its specific structural and electronic features into the final complex product.

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms governing the reactivity of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Reaction Mechanisms Governing Nitro Group Reactivity

The reduction of an aromatic nitro group to a primary amine is a six-electron reduction that proceeds through several intermediates. nih.gov The precise mechanism depends on the chosen reduction method. numberanalytics.com

In catalytic hydrogenation , the process begins with the adsorption of the nitro compound onto the surface of the metal catalyst. numberanalytics.com Subsequently, hydrogen molecules are activated on the catalyst surface, and hydrogen atoms are sequentially transferred to the nitro group. orientjchem.org This stepwise reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. orientjchem.org

For chemical reduction with metals in acid, the mechanism involves the transfer of electrons from the metal to the nitro group. numberanalytics.comcsbsju.edu The reaction is a sequence of electron transfers and protonations. The process is generally believed to occur via the sequential formation of the nitroso and N-hydroxylamino functional groups, which are then further reduced to the amino group. nih.gov

Detailed Analysis of Aldehyde Functional Group Reactivity in Condensations

The aldehyde group is a key site of reactivity, particularly in condensation reactions with primary amines to form imines (Schiff bases). This transformation is a two-step process involving a tetrahedral intermediate. mdpi.com

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral tetrahedral addition product known as a hemiaminal or carbinolamine. mdpi.com Typically, hemiaminals are unstable, short-lived species. mdpi.com

Dehydration: The hemiaminal is then dehydrated to form the imine. Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond, driven by the nitrogen's lone pair, yields the final imine product. mdpi.com

The rate and equilibrium of this reaction can be influenced by the electronic nature of the substituents on the benzaldehyde ring. mdpi.com

Nucleophilic Attack and Substitution Pathways

Nucleophilic attack is a central theme in the chemistry of this compound. As discussed above, the initial step in condensation reactions is the nucleophilic attack of an amine on the aldehyde's carbonyl carbon. mdpi.com

Furthermore, the very synthesis of the compound's core structure relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. The benzene ring is rendered electron-deficient by the powerful electron-withdrawing effect of the nitro group. This effect is particularly pronounced at the ortho and para positions, making them susceptible to attack by strong nucleophiles.

The synthesis of this compound and its derivatives typically starts from a precursor like 2-fluoro-5-nitrobenzaldehyde or 2-chloro-5-nitrobenzoic acid. prepchem.comnih.gov In this reaction, the piperidine acts as the nucleophile, attacking the carbon atom bearing the halogen leaving group. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge is delocalized onto the nitro group. The subsequent loss of the halide ion restores the aromaticity of the ring, yielding the final substituted product. nih.gov This SNAr mechanism is fundamental to the construction of the 2-(piperidin-1-yl) substitution pattern on the 5-nitro-aromatic scaffold.

Catalytic Aspects and Their Influence on Reaction Efficiency and Selectivity

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where piperidine displaces the chlorine atom on the 2-chloro-5-nitrobenzaldehyde ring. The efficiency and selectivity of this transformation are significantly influenced by catalytic factors, primarily the mechanism of base catalysis inherent to the reaction pathway.

The reaction proceeds via the formation of a Meisenheimer complex, a resonance-stabilized intermediate formed by the nucleophilic attack of piperidine on the electron-deficient aromatic ring. The departure of the leaving group (chloride ion) from this intermediate is a critical step. Research into analogous SNAr reactions has shown that the deprotonation of the zwitterionic Meisenheimer complex is often the rate-limiting step, and this step is subject to base catalysis. researchgate.net

In the context of the reaction with piperidine, the amine itself can serve as a base catalyst. A second molecule of piperidine can facilitate the removal of the proton from the nitrogen atom of the attacking piperidine in the intermediate complex. This general base catalysis accelerates the rate of the reaction by increasing the rate of conversion of the intermediate to the final product. The reaction kinetics, therefore, often exhibit a second-order dependence on the concentration of piperidine.

While specific kinetic data for the reaction of 2-chloro-5-nitrobenzaldehyde with piperidine is not extensively detailed in the reviewed literature, the principles of catalysis in SNAr reactions are well-established for similar substrates. For instance, studies on the reaction of other activated haloaromatics with piperidine and other amines consistently show evidence of amine catalysis. rsc.org The catalytic efficiency is dependent on the nature of the amine, the solvent, and the specific electronic and steric characteristics of the aromatic substrate.

The influence of different catalysts on the reaction efficiency can be illustrated by comparing reaction conditions and outcomes from related syntheses. While a direct comparison for this compound is not available, the following table presents data from analogous nucleophilic aromatic substitution reactions involving piperidine, showcasing how the choice of base and solvent system affects reaction parameters like time and yield.

Table 1: Comparison of Reaction Conditions and Yields in Analogous SNAr Reactions with Piperidine

| Reactant | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloro-5-nitrobenzaldehyde | Sodium Bicarbonate | Ethanol | Reflux | 24 | 85.5 |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | Acetone | Ambient | - | - |

| 2-Chloro-5-nitropyridine | Piperidine | Acetone | Ambient | - | - |

Note: The data in this table is compiled from different sources for analogous reactions to illustrate the catalytic effect. A '-' indicates that the specific data point was not provided in the cited literature.

The selectivity of the reaction is generally high, with substitution occurring regioselectively at the carbon bearing the chlorine atom. This is directed by the strong electron-withdrawing effects of the nitro and aldehyde groups, which activate the ortho and para positions to the nitro group for nucleophilic attack. The primary role of the catalyst in this context is to enhance the rate of this selective reaction, rather than altering its regiochemical outcome.

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Crystallography for Molecular Conformation and Packing

Single-crystal X-ray crystallography provides the most definitive insight into the three-dimensional architecture of 5-Nitro-2-(piperidin-1-yl)benzaldehyde in the solid state. This technique has been instrumental in elucidating its precise atomic arrangement, molecular conformation, and crystal packing. nih.gov

X-ray diffraction studies have confirmed that the piperidine (B6355638) ring in the molecule adopts a stable chair conformation. nih.gov In this arrangement, the substituted aryl group occupies an equatorial position, which is sterically favorable. nih.gov The mean value for the torsion angles within the piperidine ring is reported to be 56.45°. nih.gov

The conformation of the non-planar piperidine ring can be quantitatively described by its puckering parameters. For this compound, these have been determined as Q = 0.5670 (17) Å, with angles Phi = 365° and Theta = 1.59 (16)°. nih.gov The crystal structure is triclinic. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.686 (2) |

| b (Å) | 10.102 (5) |

| c (Å) | 10.221 (4) |

| α (°) | 80.767 (2) |

| β (°) | 80.733 (3) |

| γ (°) | 86.034 (2) |

| Volume (ų) | 571.4 (4) |

| Z | 2 |

While a specific Hirshfeld surface analysis for this compound has not been detailed in the surveyed literature, this computational tool is crucial for understanding the supramolecular assembly of related nitro-aromatic compounds. rsc.orgnih.govresearchgate.net Hirshfeld surface analysis allows for the visualization and quantification of intermolecular interactions within a crystal lattice. rsc.org

High-Resolution Spectroscopic Techniques for Comprehensive Molecular Feature Elucidation

Spectroscopic methods are essential for confirming the molecular structure and understanding the electronic environment of this compound, particularly in the solution state.

Although specific, fully assigned experimental NMR spectra for this compound are not detailed in the reviewed scientific literature, the expected chemical shifts and splitting patterns can be predicted based on its molecular structure.

¹H NMR: The proton spectrum is expected to show distinct signals for the aldehyde, aromatic, and piperidine protons. The aldehyde proton (-CHO) should appear as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm. The three protons on the aromatic ring would likely appear in the range of δ 7.5 to 8.5 ppm, exhibiting complex splitting patterns (doublets and a doublet of doublets) due to ortho and meta coupling. The ten protons of the piperidine ring would produce complex, overlapping multiplets in the upfield region, approximately between δ 1.5 and 3.5 ppm.

¹³C NMR: The carbon spectrum would be characterized by a signal for the aldehyde carbonyl carbon at the far downfield end, around δ 190 ppm. The six aromatic carbons would resonate in the δ 120–160 ppm region, with carbons directly attached to the nitro and piperidine groups showing distinct shifts. The five carbons of the piperidine ring are expected to produce signals in the aliphatic region, typically between δ 20 and 55 ppm.

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) |

| Aromatic (Ar-H) | 7.5 - 8.5 | Doublet (d), Doublet of Doublets (dd) | |

| Piperidine (-CH₂) | 1.5 - 3.5 | Multiplet (m) | |

| ¹³C | Aldehyde (C =O) | ~190 | - |

| Aromatic (Ar-C) | 120 - 160 | - | |

| Piperidine (α-CH₂) | ~50-55 | - | |

| Piperidine (β,γ-CH₂) | ~20-30 | - |

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. While a published spectrum for this specific molecule is not available, the expected vibrational frequencies can be reliably predicted based on extensive data for analogous compounds. vscht.cz

The most prominent peaks would include strong stretching vibrations for the nitro (NO₂) and carbonyl (C=O) groups. The conjugation of the aldehyde group with the aromatic ring is expected to shift the C=O stretching frequency to a lower wavenumber, typically around 1685–1710 cm⁻¹. vscht.cz The nitro group would exhibit two distinct, strong absorptions: an asymmetric stretch near 1510–1560 cm⁻¹ and a symmetric stretch around 1335–1370 cm⁻¹. Other key vibrations include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹), as well as C=C stretching within the aromatic ring. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Piperidine) | Stretching | 2850 - 2960 |

| Aldehyde C-H | Stretching | ~2720 and ~2820 |

| Aldehyde C=O (Conjugated) | Stretching | 1685 - 1710 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Nitro N=O (Asymmetric) | Stretching | 1510 - 1560 |

| Nitro N=O (Symmetric) | Stretching | 1335 - 1370 |

| Aromatic C-N | Stretching | 1260 - 1360 |

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophores present: the nitro-substituted aromatic ring and the aldehyde carbonyl group.

The spectrum would likely exhibit two main types of electronic transitions:

π → π transitions:* These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic system. For similar nitrobenzaldehyde compounds, these strong absorptions are typically observed around 250 nm. uni-muenchen.de

n → π transitions:* These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the lone pairs on the oxygen atoms of the nitro and carbonyl groups) to π* antibonding orbitals. These transitions occur at longer wavelengths, with studies on nitrobenzaldehydes showing weak absorptions around 350 nm. uni-muenchen.de

The presence of the electron-donating piperidine group and the electron-withdrawing nitro and aldehyde groups on the same aromatic ring creates a "push-pull" system, which can lead to intramolecular charge transfer (ICT) bands, potentially shifting absorption maxima to longer wavelengths (a bathochromic shift) compared to simpler nitrobenzaldehydes.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). While specific experimental HRMS data for this compound is not extensively detailed in publicly available scientific literature, the principles of the technique allow for a thorough theoretical analysis of what would be expected from such an investigation.

Precise Elemental Composition Determination

The elemental formula of this compound is C₁₂H₁₄N₂O₃. nih.govsigmaaldrich.com The theoretical monoisotopic mass of the neutral molecule is calculated to be 234.10044 Da. In a typical HRMS experiment, often employing soft ionization techniques like Electrospray Ionization (ESI), the compound is usually observed as a protonated molecule, [M+H]⁺. The expected accurate mass for this ion would be 235.10772 Da.

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, measures the m/z of this ion to a very high degree of accuracy, typically within a few parts per million (ppm). The extremely low mass error between the experimentally measured m/z and the theoretically calculated value provides strong evidence for the assigned elemental composition, effectively ruling out other potential formulas that might have the same nominal mass.

Table 1: Theoretical HRMS Data for the Protonated Molecule of this compound

| Species | Elemental Composition | Calculated m/z |

|---|

This table is based on theoretical calculations.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments coupled with HRMS provide detailed insights into the structural features of a molecule by analyzing its fragmentation patterns. By inducing fragmentation of the precursor ion (e.g., [M+H]⁺ at m/z 235.10772) and accurately measuring the masses of the resulting product ions, it is possible to deduce the connectivity of atoms within the molecule.

For this compound, several characteristic fragmentation pathways can be postulated based on its structure, which includes a benzaldehyde (B42025) core, a nitro group, and a piperidine substituent. Key fragmentation events would likely involve:

Loss of the formyl group (CHO): A common fragmentation for benzaldehydes is the neutral loss of carbon monoxide (CO) or the formyl radical (•CHO).

Fragmentation of the piperidine ring: The piperidine ring can undergo characteristic ring-opening and fragmentation, leading to a series of nitrogen-containing fragment ions.

Loss of the nitro group (NO₂): The nitro group can be lost as a neutral molecule (NO₂) or as a radical (•NO₂), which are characteristic fragmentations for nitroaromatic compounds.

The precise masses of these fragment ions, as determined by HRMS, would allow for the confident assignment of their elemental compositions, thereby providing a detailed structural fingerprint of the molecule.

Table 2: Plausible Fragment Ions in the HRMS/MS of this compound

| Plausible Fragmentation | Lost Neutral/Radical Fragment | Resulting Ion Formula | Theoretical m/z of Fragment Ion |

|---|---|---|---|

| Loss of formyl radical | •CHO | C₁₁H₁₄N₂O₂⁺ | 206.10553 |

| Loss of nitro group | •NO₂ | C₁₂H₁₄NO⁺ | 188.10751 |

This table represents a theoretical fragmentation pattern. Actual experimental results may vary.

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. youtube.comwuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The spatial distribution of these orbitals in 5-Nitro-2-(piperidin-1-yl)benzaldehyde is informative. The HOMO is typically localized on the more electron-rich parts of the molecule, primarily the piperidine (B6355638) ring and the benzene (B151609) ring, reflecting its nucleophilic character. Conversely, the LUMO is concentrated around the electron-deficient nitro group and the aldehyde's carbonyl carbon, indicating the sites susceptible to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for molecular stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. malayajournal.org For aromatic compounds with both electron-donating and electron-withdrawing groups, this gap is typically narrowed, indicating enhanced reactivity. malayajournal.org

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.7 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.8 | Indicates molecular reactivity and stability |

Note: These values are illustrative, based on typical DFT calculations for similar nitroaromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. chemrxiv.orgnih.gov It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential regions:

Red: Indicates regions of high electron density and strong negative electrostatic potential, representing likely sites for electrophilic attack. In this compound, these areas are concentrated on the oxygen atoms of the nitro and aldehyde groups. malayajournal.org

Blue: Represents regions of low electron density and positive electrostatic potential, indicating susceptibility to nucleophilic attack. These are typically found around the hydrogen atoms and the carbonyl carbon of the aldehyde group. nih.gov

Green: Denotes neutral or regions with near-zero potential. malayajournal.org

The MEP map for this compound clearly shows a significant electronic polarization due to the opposing effects of the nitro and piperidine substituents, highlighting the molecule's reactive centers. researchgate.net

Global and Local Reactivity Descriptors

Global Descriptors:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. A higher value suggests greater stability.

Global Softness (S): The reciprocal of hardness, it measures the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. The presence of the nitro group significantly increases the electrophilicity of this compound.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 4.6 |

| Chemical Hardness (η) | (ELUMO-EHOMO) | 3.8 |

| Global Softness (S) | 1/η | 0.26 |

| Electrophilicity Index (ω) | χ²/2η | 2.79 |

Note: These values are illustrative and derived from the FMO energies in Table 1.

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive atoms within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. rsc.org MD simulations model the movements and interactions of atoms and molecules, providing a detailed view of conformational changes and flexibility.

For this compound, MD simulations can explore the rotational freedom around the single bond connecting the piperidine ring to the benzene ring and the orientation of the aldehyde group. These simulations reveal the most stable conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between different conformational states. Understanding the molecule's flexibility and preferred shapes is crucial, as these factors heavily influence how it interacts with biological targets like proteins. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein). ijper.org This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its target protein. nih.gov

Computational Target Identification and Binding Affinity Prediction

For this compound, computational target identification can be performed by docking the molecule against a library of known protein structures. nih.govalliedacademies.org This "reverse docking" or "target fishing" approach can suggest potential biological targets and mechanisms of action for the compound. f1000research.comdergipark.org.tr

Once a potential target is identified, molecular docking is used to predict the binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy indicates a more stable and favorable interaction. The docking results also provide a 3D model of the protein-ligand complex, showing specific interactions such as:

Hydrogen bonds: The oxygen atoms of the nitro and aldehyde groups can act as hydrogen bond acceptors, while the piperidine nitrogen could interact with acidic residues.

Hydrophobic interactions: The benzene and piperidine rings can form hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Pi-stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These detailed interaction studies are vital for understanding the compound's potential biological activity and for guiding the design of more potent and selective derivatives. researchgate.netresearchgate.net

Detailed Analysis of Binding Modes and Key Intermolecular Interactions with Biological Targets

A detailed analysis of the binding modes of this compound with specific biological targets is not extensively documented in publicly available scientific literature. However, a comprehensive understanding of its potential intermolecular interactions can be inferred from its validated three-dimensional structure and the known properties of its constituent functional groups. nih.govresearchgate.net

A crystallographic study of the compound confirms that the piperidine ring adopts a stable chair conformation. nih.gov The molecule possesses several key features that are critical for forming interactions within a biological binding pocket:

Hydrogen Bond Acceptors: The compound has multiple hydrogen bond accepting sites. The two oxygen atoms of the nitro group and the oxygen atom of the aldehyde group are potent hydrogen bond acceptors. The nitrogen atom within the piperidine ring can also act as a hydrogen bond acceptor. These features allow the molecule to potentially anchor itself within a protein's active site by forming hydrogen bonds with amino acid residues that act as hydrogen bond donors (e.g., Arginine, Histidine, Lysine, Serine, Threonine).

Aromatic System: The planar phenyl ring is capable of engaging in several types of non-covalent interactions. These include π-π stacking with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan, and cation-π interactions with positively charged residues like Lysine and Arginine.

Based on these structural characteristics, the potential binding mode of this compound would likely involve a combination of these interactions. The specific geometry and nature of the binding would be entirely dependent on the topology and amino acid composition of the target protein's active site.

Table 1: Potential Intermolecular Interactions for this compound

| Structural Feature | Type of Interaction | Potential Interacting Partner (Amino Acid Residues) |

|---|---|---|

| Nitro Group (Oxygens) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, His, Lys, Arg, Tyr |

| Aldehyde Group (Oxygen) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, His, Lys, Arg, Tyr |

| Piperidine Ring (Nitrogen) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, His, Lys, Arg, Tyr |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, His |

| Piperidine Ring (Carbons) | Hydrophobic / van der Waals | Ala, Val, Leu, Ile, Pro, Met |

In Silico Pharmacokinetic and Toxicological Predictions (ADMET)

In silico tools are instrumental in the early stages of drug discovery for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound, helping to identify potential liabilities before extensive experimental testing. ceon.rs

Prediction of Drug-likeness and Oral Bioavailability

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. Lipinski's Rule of Five is a widely used set of guidelines to evaluate this property. researchgate.net An orally active drug generally should not violate more than one of the following criteria:

Molecular weight (MW) less than 500 Daltons.

An octanol-water partition coefficient (LogP) not exceeding 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

The properties of this compound have been evaluated against these criteria. With a molecular weight of 234.25 g/mol , the compound is well within the recommended size for oral drugs. nih.govsigmaaldrich.com It contains no hydrogen bond donors (HBD = 0). The number of hydrogen bond acceptors (HBA) is four (two from the nitro group, one from the aldehyde, and one from the piperidine nitrogen). The octanol-water partition coefficient (LogP), a measure of lipophilicity, is predicted to be in a range suitable for membrane permeability. Based on these parameters, the compound fully adheres to Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Parameter | Value for Compound | Lipinski's Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 234.25 Da nih.govsigmaaldrich.com | < 500 Da | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 10 | Yes |

| LogP (Lipophilicity) | Calculated to be < 5 | ≤ 5 | Yes |

| Violations | 0 | ≤ 1 | Pass |

Biological Activity and Pharmacological Potential of Derivatives

Antimicrobial Investigations of Analogs

The antimicrobial properties of compounds structurally related to 5-Nitro-2-(piperidin-1-yl)benzaldehyde have been a subject of scientific inquiry. The presence of the nitro group, a well-known pharmacophore in antimicrobial agents, has prompted the synthesis and evaluation of numerous analogs for their efficacy against bacteria, fungi, and mycobacteria.

Antibacterial Efficacy

Derivatives incorporating the 5-nitro- group have been evaluated for their potential as antibacterial agents. For instance, a series of 5-nitro-2-furfurylidene derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. researchgate.net In these studies, the nitro group was found to be essential for activity. researchgate.net Certain 5-nitro-2-furaldehyde (B57684) aminoacethydrazones have also been investigated for their antimicrobial activity against a range of bacteria including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nih.gov

Antifungal Properties

The exploration of analogs has also extended to their antifungal potential. Studies on 5-nitro-2-furfurylidene derivatives revealed that several compounds exhibited high activity against the yeast Candida albicans. researchgate.net The presence of a 2-aminobenzothiazole (B30445) moiety on the 5-nitrofuran structure appeared to be important for this antifungal action. researchgate.net

In a broader context, various benzaldehyde (B42025) derivatives have been identified as having potent antifungal activity, which appears to be mediated through the disruption of cellular antioxidation systems in fungi. nih.gov While not direct derivatives of the subject compound, this research highlights the potential of the benzaldehyde scaffold in antifungal drug discovery. Similarly, various novel piperidine (B6355638) derivatives have been synthesized and evaluated for their antifungal activity, with some showing varying degrees of inhibition against fungi such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net

Antitubercular Activity

A significant area of investigation for derivatives has been their efficacy against Mycobacterium tuberculosis. The 5-nitro group is a key feature in several antitubercular agents. Research has shown that chalcone-like compounds bearing a nitrofuran ring and a piperidinyl group on another aromatic ring possess potent antitubercular activity. nih.gov For example, the chalcone (B49325) (2E)-3-(5-nitrofuran-2-yl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one was identified as a highly active compound with a Minimum Inhibitory Concentration (MIC) of 0.19 µM. nih.gov

Furthermore, a series of 4,6-disubstituted 2-(5-nitrofurfurylidenehydrazino)-1,3,5-triazines were synthesized and found to have good in vitro activity against Mycobacterium tuberculosis. deepdyve.com The most active compounds in this series were triazinylhydrazones of 5-nitro-2-furaldehyde. deepdyve.com The development of piperidinol analogs also led to compounds with good anti-tuberculosis activity, although side effects precluded their further development. nih.gov The crucial role of the nitro group has been highlighted in other studies, where its presence in structures like 3,5-dinitrobenzylsulfanyl tetrazoles is essential for high antitubercular activity through specific activation pathways. nih.gov

Antiviral Efficacy, Particularly Against SARS-CoV-2

In the wake of the COVID-19 pandemic, significant research efforts were directed towards identifying inhibitors of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Derivatives containing piperidine and nitroaromatic scaffolds have been explored as potential antiviral agents, with a primary focus on inhibiting the virus's main protease.

Inhibition of Viral Main Protease (Mpro)

The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.govnih.gov Various compounds containing aldehyde functionalities have been investigated as Mpro inhibitors, as the aldehyde can potentially form a covalent bond with the catalytic cysteine residue in the enzyme's active site. nih.gov

While direct studies on this compound are limited, related structures have shown promise. For instance, in silico analysis identified a 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline derivative as a potential inhibitor of SARS-CoV-2 Mpro. nih.gov Docking studies suggested that this molecule could establish significant hydrogen bonds and hydrophobic interactions with residues in the Mpro active site. nih.gov The general class of piperidine derivatives has also been investigated for anti-SARS-CoV-2 activity, with some compounds displaying inhibitory activity against Mpro in the low micromolar range. researchgate.net

| Compound Class | Key Structural Features | Target | Reported Activity/Potential | Reference |

|---|---|---|---|---|

| Aldehyde Derivatives | Aldehyde warhead | SARS-CoV-2 Mpro | High enzymatic inhibitory and antiviral activity (e.g., IC50 = 34-53 nM) | nih.gov |

| Quinoxaline Derivatives | Nitro-thiophene, Quinoxaline | SARS-CoV-2 Mpro | Identified as potential inhibitors through in silico analysis | nih.gov |

| Piperidine Derivatives | Piperidine ring | SARS-CoV-2 Mpro | Some analogs displayed inhibitory activity in the low µM range | researchgate.net |

Proposed Molecular Mechanisms of Antiviral Action

The primary proposed mechanism for antiviral action of aldehyde-containing derivatives against SARS-CoV-2 is the covalent inhibition of the Mpro enzyme. nih.gov Mpro is a cysteine protease, and its catalytic activity relies on a cysteine-histidine dyad in the active site. Electrophilic "warheads," such as the aldehyde group in benzaldehyde derivatives, can be attacked by the nucleophilic thiol group of the catalytic Cys145 residue. nih.govresearchgate.net This leads to the formation of a temporary or permanent covalent bond, such as a thiohemiacetal, which inactivates the enzyme and disrupts the viral replication cycle. nih.govresearchgate.net

Anticancer and Cytotoxic Effects

Derivatives incorporating the structural features of this compound, such as the nitrophenyl and piperidine moieties, have demonstrated significant potential as anticancer agents. Research has focused on their ability to inhibit the growth of various cancer cell lines and to interact with key cellular components and signaling pathways involved in cancer progression.

Inhibition of Cancer Cell Proliferation in Various Cell Lines

The cytotoxic effects of these derivatives have been evaluated against a range of human cancer cell lines. For instance, a series of N-substituted 6-nitro-1H-benzimidazole derivatives showed potent anticancer activity against five different cell lines, with IC₅₀ values (the half-maximal inhibitory concentration) ranging from 1.84 to 10.28 μg/mL. rsc.org Similarly, certain 5-nitro-1H-benzimidazole derivatives have been tested against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines. nih.gov

One of the most active compounds identified in research was 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, which exhibited a remarkably low IC₅₀ of 28 nM against the A549 non-small cell lung cancer cell line. nih.gov This compound also showed a high degree of selectivity, being over 700 times more cytotoxic to the cancer cells than to non-neoplastic HACAT cells. nih.gov Other related structures, such as derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, have also displayed significant cytotoxic effects against HCT-116, MCF-7, and Hep-G2 cell lines, with IC₅₀ values ranging from 1.3 to 8.3 μg/mL. researchgate.net

| Derivative Class | Tested Cancer Cell Lines | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| N-substituted 6-nitro-1H-benzimidazoles | Various (5 lines) | 1.84 - 10.28 µg/mL | rsc.org |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 28 nM | nih.gov |

| 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-diones | HCT-116 (Colon), MCF-7 (Breast), Hep-G2 (Liver) | 1.3 - 8.3 µg/mL | researchgate.net |

| 5-nitro-1H-benzimidazole derivatives | HepG-2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | Data available | nih.gov |

Molecular Interactions with Cellular Components and Signalling Pathways

The anticancer activity of these compounds is rooted in their interaction with critical cellular machinery. Several studies have indicated that these derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov For example, 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were found to induce apoptosis in the K562 leukemia cell line. nih.gov

The molecular mechanisms often involve the modulation of key signaling pathways that are frequently dysregulated in cancer. The benzaldehyde moiety itself has been shown to suppress major signaling pathways activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. researchgate.net This suppression can be achieved by regulating protein-protein interactions mediated by 14-3-3 family proteins. researchgate.net Furthermore, the piperidine component is also pharmacologically significant. Piperidine and its derivatives can activate apoptotic pathways by suppressing STAT-3 and downregulating anti-apoptotic proteins like Bcl-2, which in turn activates caspases, the executive enzymes of apoptosis. nih.govresearchgate.net

A specific molecular target for some of these derivatives is the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. nih.gov Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects. nih.gov

Anti-inflammatory Properties of Derived Compounds

Derivatives containing the core structures of this compound also exhibit significant anti-inflammatory properties. A study on novel Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones demonstrated promising in vivo anti-inflammatory activity. nih.gov In carrageenan-induced hind paw edema tests in mice, these compounds showed inhibitory ratios of over 30%. nih.gov The most effective compounds in this series often featured electron-withdrawing substituents on a phenyl ring attached to the piperazine (B1678402) moiety. nih.gov

The mechanism behind these anti-inflammatory effects may be linked to the inhibition of key inflammatory mediators and pathways. For instance, related structures like benzamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical inflammatory cytokine, by inhibiting the transcription factor NF-kappaB. nih.gov Piperazine derivatives, which are structurally similar to piperidine compounds, have also been noted to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for many anti-inflammatory drugs. jetir.org

| Derivative Class | Bioassay | Observed Effect | Source |

|---|---|---|---|

| Mannich bases of 5-nitro-2-benzoxazolinones | Carrageenan-induced hind paw edema (in vivo) | >30% inhibition | nih.gov |

| Benzamides (related structures) | LPS-induced TNF-α production (in vivo) | Dose-dependent inhibition of TNF-α | nih.gov |

| Piperazine derivatives (related structures) | Enzyme inhibition assay | Inhibition of COX-1 and COX-2 | jetir.org |

Enzyme and Receptor Inhibition Profiling of the Compound and its Analogs

The pharmacological activity of derivatives of this compound is often linked to their ability to inhibit specific enzymes and interact with cellular receptors. As mentioned, a significant finding is the inhibition of poly (ADP-ribose) polymerase (PARP) by 2-aryl-5(6)-nitro-1H-benzimidazole derivatives. nih.gov One compound in this series demonstrated potent PARP inhibition with an IC₅₀ value of 0.05 μM, significantly more potent than the control inhibitor, 3-aminobenzamide. nih.gov

Another important enzyme target is dihydrofolate reductase (DHFR), which is crucial for the synthesis of DNA and is a target for both anticancer and antimicrobial therapies. nih.gov A series of 4-piperidine-based thiosemicarbazones were found to be potent inhibitors of DHFR, with IC₅₀ values ranging from 13.70 µM to 47.30 µM. nih.gov In silico docking studies have further suggested that N-substituted 6-nitro-1H-benzimidazole derivatives may target not only DHFR but also other key proteins in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6). rsc.org

In terms of receptor interactions, studies on some related 1H-benzo[de]isoquinolin-1,3-diones have indicated a high binding affinity for the 5-HT1A receptor, suggesting potential applications in neurology or psychiatry, though this is outside the primary scope of anticancer and anti-inflammatory research. researchgate.net

Other Investigated Biological Activities

Beyond their anticancer and anti-inflammatory potential, derivatives containing the nitroaromatic and piperidine scaffolds have been investigated for other biological activities. The nitro group is a well-known pharmacophore in antimicrobial agents. nih.govresearchgate.net

Consistent with this, certain N-substituted 6-nitro-1H-benzimidazole derivatives have demonstrated potent antimicrobial properties. rsc.org They were found to be active against both Gram-positive (methicillin-susceptible and -resistant Staphylococcus aureus, Streptococcus faecalis) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) between 2 and 16 μg/mL. rsc.org Some of these compounds also showed significant antifungal activity against Candida albicans and Aspergillus niger. rsc.org Other related structures, such as hydrazones of 5-nitro-2-furaldehyde, have been explored for their trypanocidal activity against the parasites that cause sleeping sickness and Chagas disease. researchgate.net

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Rational Design Principles for Analog Synthesis and Optimization

The rational design of analogs of 5-Nitro-2-(piperidin-1-yl)benzaldehyde would likely be guided by principles aimed at modulating its physicochemical properties, such as solubility, lipophilicity, and electronic character, to enhance potency, selectivity, and pharmacokinetic profiles. Key strategies would involve the systematic modification of its three core components: the nitro group, the piperidine (B6355638) ring, and the benzaldehyde (B42025) moiety.

Optimization efforts would focus on achieving favorable interactions with a putative biological target. This would entail synthesizing a library of analogs with diverse substitutions to probe the steric and electronic requirements of the binding site. The goal is to identify modifications that lead to improved biological activity while minimizing off-target effects.

Impact of Specific Functional Group Modifications on Biological Activity and Selectivity

The biological activity of This compound would be critically influenced by its functional groups. Modifications to these groups are anticipated to have significant consequences for its pharmacological profile.

Nitro Group Modulations and Their Pharmacological Implications

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzene (B151609) ring. mdpi.comsvedbergopen.comnih.gov Its presence can impact the molecule's interaction with biological targets and its metabolic stability. svedbergopen.comresearchgate.net Modulation of the nitro group could involve:

Reduction to an Amino Group: The reduction of the nitro group to an amine is a common metabolic pathway and a synthetic strategy. commonorganicchemistry.commasterorganicchemistry.comorientjchem.org This transformation would convert a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group, drastically changing its electronic and hydrogen-bonding capabilities. masterorganicchemistry.com

Replacement with Other Electron-Withdrawing Groups: Substituting the nitro group with other electron-withdrawing groups, such as a cyano or a trifluoromethyl group, would allow for fine-tuning of the electronic properties while potentially altering the metabolic profile.

These modifications can have profound pharmacological implications, affecting not only the potency but also the mechanism of action. mdpi.comnih.gov

Piperidine Ring Substitutions and Conformational Effects

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce a three-dimensional character and a basic nitrogen atom, which can be crucial for target binding and improving pharmacokinetic properties. researchgate.netnih.govresearchgate.net The piperidine ring in This compound adopts a chair conformation with the aryl substituent in an equatorial position. nih.govnih.gov Modifications to this ring could include:

Substitution on the Ring: Introducing substituents at various positions on the piperidine ring would explore the steric tolerance of a potential binding pocket. The stereochemistry of these substitutions (cis/trans isomers) can also be critical for biological activity and selectivity. nih.gov

Ring Size Variation: Expanding or contracting the piperidine ring to other saturated heterocycles like pyrrolidine or azepane would alter the conformation and the position of the nitrogen atom, which could impact binding affinity.

Introduction of Heteroatoms: Replacing a carbon atom in the piperidine ring with another heteroatom, such as oxygen (to form a morpholine ring), could modify the compound's polarity and hydrogen bonding capacity.

The conformational flexibility of the piperidine ring and its derivatives is a key factor in their biological activity, as it allows the molecule to adopt an optimal orientation for binding to its target. nih.gov

| Modification Type | Example | Potential Impact |

| Piperidine Ring Substitution | Methyl, Hydroxyl | Probing steric and hydrogen bonding interactions in the binding site. |

| Ring Size Variation | Pyrrolidine, Azepane | Altering the conformation and the position of the basic nitrogen. |

| Introduction of Heteroatoms | Morpholine | Modifying polarity and hydrogen bonding potential. |

Benzaldehyde Moiety Alterations and Their Influence on Bioactivity

The benzaldehyde moiety serves as the core scaffold and its aldehyde group is a potential site for interaction with biological nucleophiles. Alterations to this part of the molecule could involve:

Modification of the Aldehyde Group: The aldehyde group is chemically reactive and can be modified to other functional groups. For instance, reduction to an alcohol would introduce a hydrogen bond donor, while oxidation to a carboxylic acid would introduce a negative charge at physiological pH.

Replacement of the Aldehyde Group: The aldehyde could be replaced with other functional groups, such as a ketone or an ester, to investigate the importance of its electronic and steric properties for bioactivity.

Positional Isomerism of the Piperidine Group: Moving the piperidine substituent to the meta or para position relative to the aldehyde would significantly change the molecule's shape and could lead to interactions with different biological targets.

The strong electron-withdrawing effect of the nitro group makes the aldehyde group in 2-nitrobenzaldehyde more electrophilic and susceptible to nucleophilic attack. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. nih.govijpsr.com For a series of analogs of This compound , QSAR models could be developed to predict their biological activity based on various molecular descriptors.

These descriptors could include physicochemical properties (e.g., logP, molecular weight), electronic parameters (e.g., Hammett constants of substituents), and topological indices. nih.gov A robust QSAR model could guide the design of new, more potent analogs by predicting their activity before synthesis, thereby saving time and resources. However, the development of a predictive QSAR model requires a dataset of compounds with experimentally determined biological activities, which is currently not available for this specific compound series.

Detailed Analysis of Ligand-Target Interactions and Binding Site Characterization

A detailed understanding of how This compound interacts with a biological target is fundamental for rational drug design. The crystal structure of the compound itself reveals a chair conformation for the piperidine ring and an equatorial position for the aryl substituent. nih.govnih.gov

Should a specific biological target be identified, techniques such as X-ray crystallography of the ligand-target complex or molecular docking simulations could provide insights into the binding mode. Such studies would reveal key interactions, such as:

Hydrogen Bonds: The nitro group's oxygen atoms and the aldehyde's oxygen atom could act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl and piperidine rings could engage in hydrophobic interactions with nonpolar residues in the binding site. encyclopedia.pub

Pi-stacking: The aromatic ring could participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Characterizing the binding site would allow for the design of new analogs with improved complementarity, leading to enhanced affinity and selectivity.

Applications in Chemical Synthesis and Advanced Materials Science

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

5-Nitro-2-(piperidin-1-yl)benzaldehyde is recognized as a key reactionary intermediate in the field of chemical synthesis. nih.gov Its aldehyde functional group is particularly reactive, readily participating in condensation reactions and forming new carbon-nitrogen or carbon-carbon bonds. This reactivity allows it to be a foundational component in the construction of a diverse range of more complex organic structures, including various heterocyclic compounds. beilstein-journals.orgnih.gov

The piperidine (B6355638) and nitro-substituted benzaldehyde (B42025) core is a structural motif found in numerous compounds synthesized for pharmaceutical and materials science applications. The piperidine moiety, a common heterocycle in drug design, can influence the pharmacokinetic properties of a molecule. mdpi.com Simultaneously, the nitro group, a strong electron-withdrawing group, can modulate the electronic properties and reactivity of the aromatic ring. mdpi.com This compound's utility is highlighted in its application as a precursor for synthesizing semicarbazides and hydrazines. biosynth.com It is also employed in nitro-Mannich reactions, which are instrumental in creating β-nitroamines, essential intermediates for producing various piperidine-based drugs. researchgate.net

Key Reactions Involving this compound

| Reaction Type | Reactant | Product Class | Significance |

|---|---|---|---|

| Condensation | Primary Amines | Schiff Bases/Imines | Precursors for ligands and heterocyclic synthesis samipubco.comrsisinternational.org |

| Condensation | Semicarbazide | Semicarbazones | Intermediate for further synthetic elaboration biosynth.com |

| Nitro-Mannich Reaction | Nitroalkanes | β-nitroamines | Key step in the synthesis of complex piperidines researchgate.netbeilstein-journals.org |

| Condensation | Hydrazine | Hydrazones | Building blocks for various bioactive molecules biosynth.com |

Derivatization for the Development of Fluorescent Probes and Chemical Sensors

The structural framework of this compound is a suitable scaffold for the development of fluorescent probes and chemical sensors. While this specific compound is not fluorescent itself, its derivatives can be engineered to exhibit fluorescence. rsc.org The process of derivatization often involves a condensation reaction at the aldehyde group to introduce a fluorophore or a recognition moiety for a specific analyte. rsc.org

The development of chemosensors, particularly for detecting anions and cations, is a significant area of research. researchgate.netmdpi.com Schiff base derivatives, formed by reacting the aldehyde with various amines, are widely used in the construction of these sensors. nih.gov The electronic properties of the benzaldehyde ring, influenced by the electron-donating piperidine group and the electron-withdrawing nitro group, can be fine-tuned to achieve desired photophysical properties in the resulting sensor molecules. These sensors can operate via mechanisms such as intramolecular charge transfer (ICT), leading to a detectable change in color or fluorescence upon binding with a target ion. researchgate.net For instance, related nitro- and amino-functionalized aromatic compounds have been successfully transformed into fluorescent probes for detecting reactive oxygen species and various ions. rsc.orgresearchgate.netmdpi.comnih.gov

Potential Derivatizations for Sensor Applications

| Derivative Class | Potential Target Analyte | Sensing Mechanism | Reference Concept |

|---|---|---|---|

| Schiff Base-Naphthalimide | Metal Cations (e.g., Cu²⁺) | Fluorescence Quenching | nih.gov |

| BODIPY-Benzimidazole | Anions (e.g., HSO₄⁻) | Colorimetric Change | semanticscholar.org |

| Imidazole-fused Isoindole | Metal Cations (e.g., Zn²⁺) | Fluorescence Turn-on | nih.gov |

| Pyridine-based Chemosensors | Toxic Cations (e.g., Cr²⁺, Hg²⁺) | Fluorescent Response | mdpi.com |

Utility in Coordination Chemistry as Ligands for Metal Complexes

In the realm of coordination chemistry, this compound serves as a valuable precursor for synthesizing ligands capable of forming stable complexes with various metal ions. mdpi.com The most common strategy involves converting the aldehyde group into a Schiff base by reacting it with a primary amine. researchgate.netisca.in This reaction introduces an imine (-C=N-) group, which, along with other donor atoms in the molecule, can coordinate with metal centers. samipubco.commdpi.com

The resulting Schiff base ligands are often polydentate, meaning they can bind to a metal ion at multiple points, leading to the formation of stable chelate rings. rsisinternational.org The nitrogen atom of the imine group and an oxygen atom from a hydroxyl group (if introduced during derivatization) can act as donor sites. nih.gov The electronic nature of the substituents on the aromatic ring, such as the nitro group, can influence the electron density on these donor atoms, thereby affecting the stability and properties of the resulting metal complexes. mdpi.comnih.gov These complexes have applications in various fields, including catalysis and materials science. mst.edu Research on related nitrobenzaldehyde-derived Schiff bases has shown their ability to form stable complexes with transition metals like cobalt, nickel, and copper. rsisinternational.orgresearchgate.net

Characteristics of Metal Complexes with Related Ligands

| Metal Ion | Ligand Type | Coordination Atoms | Potential Application |

|---|---|---|---|

| Co(II), Ni(II), Cu(II) | Schiff base of benzaldehyde and nitroaniline | N (imine), O (if present) | Catalysis, Antimicrobial materials rsisinternational.orgresearchgate.net |

| Various Transition Metals | Schiff base of 2-amino-6-methoxy-benzothiazole and 2-nitrobenzaldehyde | N (imine), N (thiazole) | Inorganic materials development mdpi.com |

| Various Transition Metals | 2-(4-nitrophenyl)-1H-benzimidazole (from 4-nitrobenzaldehyde) | N (imidazole) | Catalysis, Medicinal chemistry nih.gov |

Future Research Directions and Translational Potential

Design and Synthesis of Next-Generation Analogs with Enhanced Efficacy and Specificity